Synthesis of 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one from 2-amino-4,5-dimethylthiophene-3-carboxylate
Synthesis of 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one from 2-amino-4,5-dimethylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, a molecule of significant interest in medicinal chemistry due to the diverse biological activities of the thieno[2,3-d]pyrimidine scaffold.[1][2] The synthesis commences with the well-established Gewald reaction to form the key intermediate, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, followed by a base-catalyzed cyclization with carbon disulfide. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic system in drug discovery, recognized for its structural analogy to purines.[1] This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The specific target of this guide, 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, serves as a versatile precursor for further functionalization, enabling the exploration of a broad chemical space for the development of novel therapeutic agents.
The synthetic strategy detailed herein is a robust and efficient two-step process, beginning with the formation of a substituted 2-aminothiophene, followed by the construction of the fused pyrimidine ring. This approach is widely adopted for its reliability and the ready availability of starting materials.
Synthetic Strategy: A Two-Step Approach
The synthesis of 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is efficiently achieved through a two-step sequence. The first step is the synthesis of the starting material, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, via the Gewald reaction. The second step involves the cyclization of this aminothiophene with carbon disulfide in the presence of a base to form the target thieno[2,3-d]pyrimidine.
Caption: Overall synthetic workflow.
Step 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate via the Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes.[3] In this synthesis, 2-butanone, ethyl cyanoacetate, and elemental sulfur are reacted in the presence of a base, typically a secondary amine such as diethylamine, to yield the desired ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[4][5]
Mechanism of the Gewald Reaction
The mechanism of the Gewald reaction is generally understood to proceed through a series of steps:
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Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (2-butanone) and the active methylene compound (ethyl cyanoacetate).[6] This forms an α,β-unsaturated intermediate.
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Michael Addition of Sulfur: Elemental sulfur, likely activated by the amine base, undergoes a Michael addition to the α,β-unsaturated intermediate.
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Intramolecular Cyclization and Tautomerization: The resulting intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene.
Caption: Simplified mechanism of the Gewald reaction.
Experimental Protocol: Gewald Reaction
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Butanone | 72.11 | 7.21 g (8.9 mL) | 0.1 |
| Ethyl cyanoacetate | 113.12 | 11.31 g (10.1 mL) | 0.1 |
| Sulfur (elemental) | 32.06 | 3.21 g | 0.1 |
| Diethylamine | 73.14 | 7.31 g (10.3 mL) | 0.1 |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
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To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-butanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).
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Stir the mixture at room temperature to ensure homogeneity.
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From the dropping funnel, add diethylamine (0.1 mol) dropwise over a period of 30 minutes. An exothermic reaction may be observed.
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After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 2-3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).
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Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.
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Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.
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Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a crystalline solid.[4]
Expected Yield: 70-80%
Step 2: Synthesis of 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
The second step involves the cyclization of the synthesized 2-aminothiophene with carbon disulfide. This reaction is typically carried out in a basic solvent, such as pyridine, which acts as both a solvent and a catalyst.
Mechanism of Cyclization
The mechanism for the formation of the thieno[2,3-d]pyrimidine ring involves the following key steps:
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Nucleophilic Attack: The amino group of the 2-aminothiophene acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide. This forms a dithiocarbamate intermediate.
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Intramolecular Cyclization: The nitrogen atom of the dithiocarbamate intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ester group.
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Elimination and Tautomerization: This is followed by the elimination of ethanol and subsequent tautomerization to yield the thermodynamically stable 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. The mercapto-oxo tautomer is generally favored.
Pyridine plays a crucial role in this reaction. It acts as a base to deprotonate the amino group, increasing its nucleophilicity. It also serves as a polar aprotic solvent that can stabilize the charged intermediates formed during the reaction.
Caption: Mechanism of cyclization with carbon disulfide.
Experimental Protocol: Cyclization
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 213.29 | 21.33 g | 0.1 |
| Carbon disulfide | 76.14 | 11.42 g (9.0 mL) | 0.15 |
| Pyridine | 79.10 | 100 mL | - |
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (0.1 mol) in pyridine (100 mL).
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To this solution, add carbon disulfide (0.15 mol) in one portion.
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Heat the reaction mixture to reflux and maintain it for 8-10 hours.
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Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing crushed ice (200 g) with constant stirring.
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Acidify the mixture with dilute hydrochloric acid (10% v/v) to a pH of 5-6.
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The precipitated solid is the crude product. Collect it by vacuum filtration and wash it thoroughly with water.
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Dry the crude product in a vacuum oven.
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Recrystallize the solid from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to obtain the pure 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Expected Yield: 65-75%
Characterization and Validation
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
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Melting Point: Determination of the melting point and comparison with literature values.
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Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
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Spectroscopic Methods:
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¹H NMR and ¹³C NMR: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H, C=O, and C=S stretching vibrations.
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Mass Spectrometry (MS): To determine the molecular weight of the compound.
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Safety Considerations
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Carbon disulfide is highly flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood.
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Pyridine is a flammable and harmful liquid. Avoid inhalation and contact with skin.
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Diethylamine is a corrosive and flammable liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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The Gewald reaction can be exothermic. Proper temperature control is essential, especially during the addition of the base.
Conclusion
The synthesis of 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a reliable and well-documented process. This guide provides a detailed framework for its successful execution, from the initial Gewald reaction to the final cyclization. By understanding the underlying mechanisms and adhering to the outlined protocols, researchers can confidently produce this valuable heterocyclic building block for further exploration in drug discovery and development.
References
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